

# CZC-25146 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CZC-25146 hydrochloride** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of **CZC-25146 hydrochloride**. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

## **Chemical Structure and Properties**

**CZC-25146 hydrochloride** is the hydrochloride salt of CZC-25146. The chemical properties of both the free base and the hydrochloride salt are summarized below.



| Property          | Value (CZC-25146)                                                                                          | Value (CZC-25146<br>Hydrochloride)                                   | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Chemical Name     | N-[2-[[5-Fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | N/A                                                                  | [1]       |
| CAS Number        | 1191911-26-8                                                                                               | 1330003-04-7                                                         | [2],[3]   |
| Molecular Formula | C22H25FN6O4S                                                                                               | C22H26CIFN6O4S                                                       | [2],[3]   |
| Molecular Weight  | 488.54 g/mol                                                                                               | 525.00 g/mol                                                         | [2],[3]   |
| SMILES            | COC1=CC(N2CCOC<br>C2)=CC=C1NC3=NC<br>=C(F)C(NC4=CC=CC<br>=C4NS(C)<br>(=O)=O)=N3                            | CS(=O) (NC1=CC=CC=C1NC 2=NC(NC3=CC=C(N4 CCOCC4)C=C3OC)= NC=C2F)=O.CI | [1],[3]   |
| Solubility        | Soluble to 100 mM in DMSO                                                                                  | 10 mM in DMSO                                                        | [2],[3]   |
| Purity            | ≥98% (HPLC)                                                                                                | ≥98% (HPLC)                                                          | [2],[3]   |

# Mechanism of Action: LRRK2 Inhibition and Autophagy Induction

CZC-25146 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It exhibits high selectivity for LRRK2 over a broad panel of other kinases.[1] The primary mechanism through which CZC-25146 exerts its neuroprotective and therapeutic effects is by inhibiting the kinase activity of LRRK2, which in turn leads to the induction of autophagy.[4][5]

Mutations in the LRRK2 gene are a major cause of familial Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity.[6] This aberrant kinase



activity is linked to neuronal toxicity and cell death.[7] By inhibiting LRRK2, CZC-25146 mitigates this toxicity.

Recent studies have elucidated that the inhibition of LRRK2 by compounds like CZC-25146 promotes the clearance of protein aggregates, such as mutant alpha-1 antitrypsin (AAT), through the induction of autophagy.[4][5] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.

The signaling pathway below illustrates the proposed mechanism of action of CZC-25146.



Click to download full resolution via product page

**Caption:** LRRK2-Autophagy Signaling Pathway.

# Biological Activity and Efficacy In Vitro Kinase Inhibition

CZC-25146 is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.

| Target          | IC50 (nM) | Reference |
|-----------------|-----------|-----------|
| Wild-Type LRRK2 | 4.76      | [8]       |
| G2019S LRRK2    | 6.87      | [8]       |



Besides LRRK2, CZC-25146 has been shown to inhibit other kinases, although with lower potency. These include PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[2]

## **Neuroprotective Effects in Neuronal Cultures**

CZC-25146 has been demonstrated to protect against mutant LRRK2-induced neuronal injury and neurite shortening in primary neuronal cultures.

| Cell Type                         | Effect                                               | EC50 (nM)    | Reference |
|-----------------------------------|------------------------------------------------------|--------------|-----------|
| Rat Primary Cortical<br>Neurons   | Attenuation of<br>G2019S LRRK2-<br>induced toxicity  | ~100         | [9]       |
| Human Primary<br>Cortical Neurons | Rescue of G2019S<br>LRRK2-induced<br>neurite defects | Not reported | [9]       |

## **Reduction of Alpha-1 Antitrypsin Polymers**

In a model of Alpha-1 Antitrypsin Deficiency (A1ATD), CZC-25146 was shown to reduce the load of mutant AAT (ATZ) polymers and restore AAT secretion in induced pluripotent stem cell (iPSC)-derived hepatocytes.[4]

| Cell Model                  | Treatment                            | Effect                                                                | Reference |
|-----------------------------|--------------------------------------|-----------------------------------------------------------------------|-----------|
| iPSC-Hepatocytes<br>(A1ATD) | CZC-25146 (14.3 and<br>28.6 μM; 48h) | Markedly reduced ATZ<br>polymer load and<br>restored AAT<br>secretion | [4]       |

# Experimental Protocols Neurite Outgrowth Assay in Primary Neurons

This protocol is adapted from Ramsden et al., 2011.[9]



Objective: To assess the effect of CZC-25146 on neurite length in primary neurons expressing mutant LRRK2.

#### Materials:

- Primary cortical neurons (rat or human)
- Neurobasal medium supplemented with B27 and GlutaMAX (Invitrogen)
- Lipofectamine 2000 (Invitrogen)
- Plasmids: eGFP (for neurite tracing), LRRK2 (wild-type, G2019S, or R1441C mutants)
- CZC-25146 hydrochloride
- DMSO (vehicle control)
- 96-well imaging plates (e.g., Corning)
- High-content imaging system

#### Procedure:

- Cell Plating: Plate primary cortical neurons in 96-well imaging plates at a suitable density.
- Transfection: At days in vitro (DIV) 14, co-transfect neurons with eGFP and LRRK2 constructs (1:15 molar ratio) using Lipofectamine 2000 according to the manufacturer's instructions.
- Treatment: Immediately after transfection, treat the cells with varying concentrations of CZC-25146 or DMSO vehicle control.
- Incubation: Incubate the cells for 48-72 hours.
- Imaging: Acquire images of the eGFP-expressing neurons using a high-content imaging system.



 Analysis: Quantify the average neurite length per neuron using an automated image analysis software.



Click to download full resolution via product page

Caption: Experimental Workflow for Neurite Outgrowth Assay.

## **Autophagy Induction Assay (Immunoblotting)**

This protocol is a general procedure for assessing autophagy induction by monitoring LC3-II levels.

Objective: To determine if CZC-25146 induces autophagy by measuring the conversion of LC3-I to LC3-II.

#### Materials:

- Cell line of interest (e.g., SH-SY5Y, HeLa)
- CZC-25146 hydrochloride
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-LC3B, anti-GAPDH (loading control)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for chemiluminescence detection

#### Procedure:

- Cell Treatment: Plate cells and treat with CZC-25146 at various concentrations and time points. Include a vehicle control (DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3B and anti-GAPDH) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities for LC3-II and normalize to the loading control (GAPDH). An increase in the LC3-II/GAPDH ratio indicates autophagy induction.



### Conclusion

**CZC-25146 hydrochloride** is a valuable research tool for studying the role of LRRK2 in normal physiology and disease. Its high potency and selectivity, coupled with its demonstrated efficacy in cellular models of neurodegeneration and proteinopathy, make it a promising lead compound for the development of novel therapeutics. The experimental protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic potential of this compound.

Disclaimer: **CZC-25146 hydrochloride** is for research use only and is not intended for human use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of LRRK2 kinase activity stimulates macroautophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 6. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 7. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CZC-25146 Hydrochloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1139147#czc-25146-hydrochloride-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com